molecular formula C27H42O3 B1259885 onternabez

onternabez

Cat. No.: B1259885
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“onternabez” is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “onternabez” typically involves multiple steps, including:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Functionalization of the phenyl ring: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the methanol group: This can be done through a reduction reaction using reagents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

“onternabez” can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove oxygen-containing functional groups using reducing agents like hydrogen gas (H2) with a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with a palladium catalyst, LiAlH4.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving receptor binding or enzyme activity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which “onternabez” exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(1R,2R,5R)-2-(2,6-Dimethoxyphenyl)-7,7-dimethyl-4-bicyclo(3.1.1)hept-3-enyl methanol
  • **(1R,2R,5R)-2-(4-(2-Methyloctan-2-yl)phenyl)-7,7-dimethyl-4-bicyclo(3.1.1)hept-3-enyl methanol

Uniqueness

The uniqueness of “onternabez” lies in its specific combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMRIVODIXTERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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